molecular formula C₅H₉F₂N.HCl B1145387 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride CAS No. 1781328-30-0

2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride

Cat. No. B1145387
M. Wt: 157.59
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride often involves innovative methods to introduce cyclopropyl and difluoroalkyl groups efficiently. Techniques such as silver-catalysed tandem hydroamination and cyclization of enynes with primary amines using AgNO3 as a catalyst under mild conditions have been developed to construct cyclopropyl-containing compounds efficiently (Zhou et al., 2017). Additionally, the base-promoted reaction of O-, N-, and S-nucleophiles with fluorinated alkenes provides access to various substituted-trifluoromethyl-ethenes, demonstrating the chemical versatility of fluorine-containing precursors (Meyer & El Qacemi, 2020).

Scientific Research Applications

Environmental Remediation

Efficient PFAS Removal : Amine-containing sorbents, such as those derived from cyclopropyl and difluoroethanamine structures, have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds offer alternative solutions for PFAS control in municipal water and wastewater treatment, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective PFAS removal (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Organic Synthesis

Oxyfunctionalization of Cyclopropane Derivatives : The study of cyclopropane derivatives, closely related to the structure of 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, has been essential in developing efficient methods for oxyfunctionalization. This approach is critical for the synthesis of carbonylcyclopropanes, avoiding unnecessary synthetic stages and adhering to the principles of atom economy (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Advanced Materials

Amine-Functionalized Metal–Organic Frameworks : Amine-functionalized metal–organic frameworks (MOFs) represent a significant area of research, with potential applications in gas storage, separation, and catalysis. The introduction of amine groups into MOFs, akin to the functionality observed in 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, enhances CO2 capture capabilities due to strong interactions between CO2 and the basic amine sites (Lin, Kong, & Chen, 2016).

Corrosion Inhibition

Carbohydrate Polymers as Corrosion Inhibitors : The study of carbohydrate polymers for metal substrate corrosion inhibition highlights the potential of amine-containing compounds, like 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, in enhancing the corrosion resistance of metals. The presence of amine and hydroxyl groups facilitates metal ion chelation, offering a green and effective solution for corrosion protection (Umoren & Eduok, 2016).

properties

IUPAC Name

2-cyclopropyl-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7,3-8)4-1-2-4;/h4H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIRLENGLQGZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride

CAS RN

1781328-30-0
Record name 2-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
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